molecular formula C10H16O2 B1200300 2-(6-Heptynyl)-1,3-dioxolane

2-(6-Heptynyl)-1,3-dioxolane

Cat. No.: B1200300
M. Wt: 168.23 g/mol
InChI Key: WVBSSCMKXLECHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Heptynyl)-1,3-dioxolane (CAS 4359-57-3) is a chemical compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It features a 1,3-dioxolane ring, a five-membered cyclic acetal, which is a versatile functional group in organic and medicinal chemistry. This specific compound has been identified as a potential biomarker in metabolomic studies, where it was detected in the urine of rats using GC/MS analysis, suggesting its relevance in researching metabolic responses to physiological stimuli . The 1,3-dioxolane moiety is widely recognized for its role as a protecting group for aldehydes and ketones in multi-step organic synthesis, enabling specific transformations of other sensitive functional groups without affecting the protected carbonyl . Furthermore, compounds containing the 1,3-dioxolane structure have demonstrated significant biological activities in scientific research, including antibacterial and antifungal properties against various strains such as Staphylococcus aureus and Candida albicans . The heptynyl side chain introduces an alkyne functionality, making this molecule a valuable intermediate for further chemical exploration through click chemistry or metal-catalyzed coupling reactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-hept-6-ynyl-1,3-dioxolane

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h1,10H,3-9H2

InChI Key

WVBSSCMKXLECHD-UHFFFAOYSA-N

SMILES

C#CCCCCCC1OCCO1

Canonical SMILES

C#CCCCCCC1OCCO1

Origin of Product

United States

Reactivity and Chemical Transformations of 2 6 Heptynyl 1,3 Dioxolane

Chemical Transformations of the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group, capable of participating in a wide array of reactions. The acidic nature of the terminal proton and the high electron density of the carbon-carbon triple bond are key to its reactivity.

Hydrofunctionalization Reactions (e.g., Regioselective Hydration, Hydroamination, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is a critical aspect, often controlled by the choice of catalyst and reaction conditions.

Regioselective Hydration: The addition of water to a terminal alkyne can yield either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition). Acid-catalyzed hydration typically yields the ketone, while hydroboration-oxidation sequences produce the aldehyde. For 2-(6-heptynyl)-1,3-dioxolane, this would allow for the selective synthesis of either an 8-oxo or 8-hydroxy-octanal derivative, with the dioxolane acting as a protecting group for the C1 aldehyde.

Hydroamination: The addition of N-H bonds across the alkyne can be catalyzed by various metals to produce enamines or imines, which can be subsequently hydrolyzed to carbonyl compounds. This provides another route to nitrogen-containing derivatives.

Hydrosilylation: The addition of a silicon-hydride bond across the triple bond, typically catalyzed by platinum, rhodium, or ruthenium complexes, yields vinylsilanes. This reaction can be highly regioselective and stereoselective, providing access to versatile synthetic intermediates. The resulting vinylsilane from this compound could be further functionalized, for instance, through oxidation to a carbonyl group.

Reaction Type Typical Reagents Expected Product from this compound Reference
Markovnikov HydrationH₂SO₄, H₂O, HgSO₄2-(7-Oxo-octyl)-1,3-dioxolane
Anti-Markovnikov Hydration1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH2-(7-Oxoheptyl)-1,3-dioxolane
HydrosilylationHSiR₃, Pt or Ru catalyst2-(7-Trialkylsilyl-hept-6-enyl)-1,3-dioxolane

Cycloaddition Chemistry (e.g., [3+2] Dipolar Cycloadditions, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry")

Cycloaddition reactions are powerful methods for constructing cyclic compounds. Terminal alkynes are excellent substrates for these transformations.

[3+2] Dipolar Cycloadditions: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a prominent example. While the thermal reaction often yields a mixture of regioisomers, the copper-catalyzed version is highly regioselective.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Popularized as a "click chemistry" reaction, CuAAC provides exclusive formation of the 1,4-disubstituted triazole isomer from terminal alkynes and azides. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. Ruthenium catalysis can be employed to selectively obtain the 1,5-regioisomer. The reaction of this compound with an organic azide would thus be a highly efficient method for creating more complex molecules, for example, for bioconjugation or materials science applications.

Reaction Type Catalyst/Conditions Expected Product from this compound Reference
CuAACAzide (R-N₃), Cu(I) source (e.g., CuSO₄, sodium ascorbate)1-(R)-4-(6-(1,3-Dioxolan-2-yl)hexyl)-1H-1,2,3-triazole
RuAACAzide (R-N₃), Ru catalyst (e.g., Cp*RuCl(PPh₃)₂)1-(R)-5-(6-(1,3-Dioxolan-2-yl)hexyl)-1H-1,2,3-triazole

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Gold(I)-Catalyzed Cyclizations and Functionalizations)

Transition metal catalysis enables the formation of new carbon-carbon and carbon-heteroatom bonds at the terminal alkyne position.

Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. It is a reliable method for forming C(sp)-C(sp²) bonds. The alkyne of this compound would readily participate in this reaction, allowing for the introduction of various aromatic or vinylic substituents.

Gold(I)-Catalyzed Reactions: Gold catalysts are known to activate alkynes towards nucleophilic attack. This can lead to a variety of transformations, including intramolecular cyclizations if a suitable nucleophile is present in the molecule, or intermolecular reactions. Gold-catalyzed oxidative cross-coupling can also be used for the synthesis of unsymmetrical 1,3-diynes.

Reaction Type Typical Reagents Expected Product from this compound Reference
Sonogashira CouplingAryl/Vinyl Halide, Pd(PPh₃)₄, CuI, Base (e.g., Et₃N)2-(7-Aryl/Vinyl-hept-6-ynyl)-1,3-dioxolane
Gold-Catalyzed HydrationAu(I) or Au(III) catalyst, H₂O2-(7-Oxo-octyl)-1,3-dioxolane

Selective Reduction and Oxidation Reactions of the Alkynyl Group

Selective Reduction: The triple bond of the alkyne can be selectively reduced. Hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or using indium metal will produce the corresponding (Z)-alkene, 2-(hept-6-enyl)-1,3-dioxolane. Reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would yield the (E)-alkene. Complete reduction to the alkane, 2-heptyl-1,3-dioxolane, can be achieved by hydrogenation over a more active catalyst like palladium on carbon. Cobalt-catalyzed reductions using silanes can also achieve selective reduction to the alkene or full reduction to the alkane depending on the stoichiometry of the silane (B1218182) used.

Selective Oxidation: Oxidative cleavage of the alkyne can be accomplished using strong oxidizing agents like ozone or potassium permanganate, which would lead to the formation of a carboxylic acid, ultimately yielding 6-(1,3-dioxolan-2-yl)hexanoic acid. A less destructive oxidation involves converting the alkyne into an α-hydroxy ketone via hydrosilylation followed by oxidation.

Reaction Type Typical Reagents Expected Product from this compound Reference
Semireduction (Z-alkene)H₂, Lindlar's catalyst or Indium metal(Z)-2-(Hept-6-enyl)-1,3-dioxolane
Semireduction (E-alkene)Na, NH₃ (l)(E)-2-(Hept-6-enyl)-1,3-dioxolane
Full ReductionH₂, Pd/C2-Heptyl-1,3-dioxolane
Oxidative Cleavage1. O₃ 2. H₂O or 1. KMnO₄, heat6-(1,3-Dioxolan-2-yl)hexanoic acid

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane group is a cyclic acetal (B89532), which is primarily used as a protecting group for aldehydes and ketones. Its reactivity is characterized by its stability under neutral and basic conditions and its lability under acidic conditions.

General Stability: The dioxolane ring is resistant to attack by nucleophiles, bases, and many oxidizing and reducing agents. This stability is what allows for the wide range of transformations on the terminal alkyne moiety of this compound without affecting the protected aldehyde at the other end of the molecule.

Acid-Catalyzed Hydrolysis: The primary reaction of the 1,3-dioxolane ring is hydrolysis under acidic conditions to regenerate the parent carbonyl compound and the diol. Treatment of this compound with aqueous acid would cleave the acetal and yield hept-6-ynal. This deprotection step is often a key final step in a synthetic sequence.

Reductive Cleavage: While stable to many reducing agents like sodium borohydride, acetals can be cleaved under more forceful reductive conditions. For example, reaction with lithium aluminum hydride in the presence of a Lewis acid like aluminum chloride (LiAlH₄-AlCl₃) can reductively open the ring to form a hydroxy ether. In the case of this compound, this would result in the formation of 2-(hept-6-ynyloxy)ethanol. Studies have shown that 1,3-dioxolanes (five-membered rings) tend to undergo this reductive cleavage more readily than the corresponding 1,3-dioxanes (six-membered rings).

Acid-Mediated Deprotection and Hydrolysis for Carbonyl Regeneration

The most fundamental transformation of the this compound is its role as a protecting group for the aldehyde 7-octynal. The 1,3-dioxolane group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to regenerate the parent carbonyl compound. organic-chemistry.org This process, known as deprotection or hydrolysis, is typically achieved by treatment with aqueous acid.

The mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and elimination of ethylene (B1197577) glycol yields the desired aldehyde. A variety of acid catalysts and conditions can be employed for this transformation, offering flexibility in synthetic planning. organic-chemistry.orgorganic-chemistry.org The reaction is an equilibrium process, and the removal of the carbonyl product or the use of a large excess of water can drive it to completion. scielo.br

Recent methodologies have introduced milder and more efficient deprotection protocols. For instance, certain Lewis acids or solid-supported acid catalysts can facilitate the hydrolysis under gentle conditions, which is particularly useful for sensitive substrates. organic-chemistry.orgscielo.br Catalytic amounts of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water have been shown to efficiently cleave 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) within minutes at room temperature. organic-chemistry.orgwikipedia.org

Table 1: Selected Conditions for Acetal Deprotection

Catalyst/Reagent Solvent Conditions Notes Source(s)
Aqueous Acid (e.g., HCl, H₂SO₄) Water, Acetone (B3395972), THF Room Temp. to Reflux Standard, widely used method. organic-chemistry.org
p-Toluenesulfonic acid (p-TsOH) Acetone/Water Room Temp. Drives equilibrium by forming acetone dimethyl acetal. organic-chemistry.org
Iodine (catalytic) Acetone/Water Room Temp. Mild, neutral conditions, tolerates many functional groups. organic-chemistry.org
Er(OTf)₃ (catalytic) Wet Nitromethane Room Temp. Gentle Lewis acid catalyst, chemoselective. organic-chemistry.org
NaBArF₄ (catalytic) Water 30 °C Fast and efficient under nearly neutral aqueous conditions. organic-chemistry.orgwikipedia.org

This table presents general conditions for dioxolane hydrolysis and is not specific to this compound.

Regioselective Ring-Opening Reactions

Beyond simple hydrolysis, the dioxolane ring can undergo regioselective ring-opening reactions to yield functionalized ethers. These transformations typically proceed through an oxocarbenium ion intermediate, and the regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the substituents on the dioxolane ring. cdnsciencepub.comcdnsciencepub.com

Reductive Ring Opening

A common transformation is the reductive ring opening using a combination of a hydride reagent and a Lewis acid, such as lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃). cdnsciencepub.comsci-hub.ru This reaction converts the acetal into a hydroxy ether. The reaction is believed to proceed via the formation of an oxocarbenium ion, which is then reduced by the hydride. cdnsciencepub.com

For a 2-substituted-1,3-dioxolane like this compound, the substituent at the C2 position plays a crucial role. Electron-donating groups at C2 accelerate the reaction, consistent with a mechanism involving carbocation formation. cdnsciencepub.comcdnsciencepub.com The regioselectivity of the cleavage—that is, which C-O bond is broken—is also directed by the substitution pattern. In the case of 2-alkyl substituted dioxolanes, the reaction generally leads to the formation of a primary alcohol and an ether. Another reagent system, sodium cyanoborohydride (NaBH₃CN) with an acid source, offers a milder alternative for reductive opening and can exhibit different regioselectivity compared to LiAlH₄/AlCl₃. sci-hub.ru

Nucleophilic Attack on the Acetal Center

Neighboring group participation can influence substitution reactions at the acetal carbon. nih.govmorressier.com In certain acyclic acetals, a nearby ester group can participate to form a five-membered dioxolenium ion intermediate. Subsequent nucleophilic attack on this intermediate can proceed with high diastereoselectivity. nih.govmorressier.com While this specific scenario involves acyclic acetals, the principle of forming a cyclic oxocarbenium-like intermediate that is then attacked by a nucleophile is central to the reactivity of the acetal center in this compound as well.

Radical-Mediated and Photoredox-Catalyzed C-H Functionalization of the Dioxolane Ring

Modern synthetic methods have enabled the direct functionalization of C-H bonds, and the C2-H bond of the 1,3-dioxolane ring is a prime target for such reactions. nih.gov Photoredox catalysis, in particular, has emerged as a powerful tool for generating a radical at the C2 position under mild conditions. beilstein-journals.orgnih.gov

The general mechanism involves a photocatalyst (often an iridium or ruthenium complex) that, upon excitation by visible light, initiates a hydrogen atom transfer (HAT) from the C2 position of the dioxolane. princeton.edunsf.gov This generates a nucleophilic dioxolanyl radical. This transient radical species can then be intercepted by a variety of coupling partners. For example, in dual catalytic systems involving nickel, this radical can engage in cross-coupling reactions with aryl chlorides to form 2-aryl-1,3-dioxolanes. beilstein-journals.org This serves as a method for the formal formylation of aryl halides, as the resulting dioxolane can be hydrolyzed to the corresponding aldehyde. beilstein-journals.org

The dioxolanyl radical can also add to electron-deficient alkenes in a Giese-type reaction or participate in Minisci-type reactions with electron-deficient heteroarenes. princeton.edunsf.govethz.ch These reactions represent a powerful strategy for C-C bond formation, converting the relatively inert dioxolane into a valuable synthetic intermediate.

Table 2: Examples of Photoredox-Catalyzed Reactions of 1,3-Dioxolane

Reaction Type Coupling Partner Catalytic System Product Type Source(s)
C-H Arylation Aryl Chlorides Ir(III) photocatalyst / Ni(II) catalyst 2-Aryl-1,3-dioxolane beilstein-journals.org
Minisci-type Reaction Heteroarenes Ir(III) photocatalyst / Persulfate 2-(Heteroaryl)-1,3-dioxolane princeton.edu
Conjugate Addition Electron-deficient alkenes Ir(III) photocatalyst / Persulfate Protected γ-keto aldehydes nsf.gov

This table describes reactions of the parent 1,3-dioxolane, which are expected to be applicable to this compound, although the C2-substituent would be lost.

Transacetalization and Exchange Reactions with Other Diols or Polyols

Transacetalization is an equilibrium-driven reaction where the ethylene glycol moiety of the dioxolane is exchanged with another diol or polyol under acid catalysis. scielo.br This reaction allows for the interconversion of different acetals without proceeding through the free carbonyl compound.

For this compound, treatment with a different diol (e.g., 1,3-propanediol) in the presence of an acid catalyst (like p-toluenesulfonic acid) would lead to an equilibrium mixture containing the starting material, the new acetal (a 1,3-dioxane (B1201747) in the case of 1,3-propanediol), ethylene glycol, and the new diol. scielo.brmdpi.com The position of the equilibrium can be manipulated by controlling the reaction conditions, such as using one of the diols as a solvent or removing a volatile component. This reaction is particularly relevant in carbohydrate and polymer chemistry for modifying protecting groups or polymer structures. mdpi.comnih.gov

Chemoselectivity in Multifunctional Transformations

The presence of two distinct reactive sites in this compound—the dioxolane ring and the terminal alkyne—allows for a high degree of chemoselectivity in its transformations. The choice of reagents and reaction conditions determines which functional group reacts preferentially.

The terminal alkyne possesses an acidic proton that can be removed by a strong base (e.g., n-butyllithium or Grignard reagents) to form an acetylide. This nucleophilic acetylide can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to form new C-C bonds. These strongly basic and nucleophilic conditions typically leave the dioxolane acetal untouched, as acetals are stable to bases. organic-chemistry.org Furthermore, the alkyne can participate in transition-metal-catalyzed reactions such as Sonogashira, Glaser, or click cycloaddition reactions, under conditions that are generally compatible with the acetal protecting group.

Conversely, the reactions discussed in the preceding sections that target the dioxolane ring can often be performed while preserving the alkyne. Acid-mediated hydrolysis (Section 3.2.1) and reductive ring-opening (Section 3.2.2) are generally compatible with the alkyne moiety, although very strong acidic conditions might lead to alkyne hydration. The photoredox C-H functionalization at C2 (Section 3.2.3) is highly specific to the acetal C-H bond and would not affect the alkyne.

This orthogonality allows for sequential functionalization of the molecule, making it a useful building block in multistep synthesis. One could first elaborate the alkyne terminus and then, in a subsequent step, deprotect the aldehyde for further transformation.

Table 3: Chemoselective Reactions of this compound

Target Functional Group Reaction Type Reagents/Conditions Other Group's Reactivity
Terminal Alkyne Deprotonation-Alkylation 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., R-X) Dioxolane is stable.
Terminal Alkyne Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), Aryl-halide Dioxolane is stable.
Dioxolane Hydrolysis Dilute aq. acid (e.g., HCl), Acetone Alkyne is generally stable.
Dioxolane Reductive Ring Opening LiAlH₄/AlCl₃, Ether Alkyne may be reduced under these conditions.

Mechanistic Studies and Stereochemical Considerations in Reactions of 2 6 Heptynyl 1,3 Dioxolane

Elucidation of Reaction Mechanisms for Dioxolane Ring Formation

The formation of the 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), typically proceeds through the reaction of a carbonyl compound with a 1,2-diol under acidic conditions. organic-chemistry.org In the context of synthesizing a molecule like 2-(6-heptynyl)-1,3-dioxolane, the starting materials would be 7-octyn-2-one and ethylene (B1197577) glycol.

The generally accepted mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the oxygen atom of the ketone, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the other oxygen atoms.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion).

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

Deprotonation: Finally, a base (which can be the conjugate base of the acid catalyst or another molecule of the diol) removes the proton from the remaining oxonium ion to yield the neutral 1,3-dioxolane product and regenerate the acid catalyst.

Gold(I) catalysts have also been shown to facilitate the formation of cyclic acetals from the reaction of diols with alkynes. acs.orgnih.gov In this approach, the gold(I) complex activates the alkyne, making it susceptible to nucleophilic attack by the diol, leading to the regioselective formation of the cyclic acetal. nih.gov

A variety of catalysts and reagents can be employed for dioxolane formation, each with its own mechanistic nuances. For instance, iodine can be used as a mild and efficient catalyst for the formation of 1,3-dioxanes under neutral, aprotic conditions. organic-chemistry.org

Mechanistic Pathways of Alkyne Functionalization and Cyclization Reactions

The terminal alkyne group in this compound is a versatile functional handle for a wide array of transformations, including cyclization reactions. These reactions often proceed through various mechanistic pathways depending on the reagents and catalysts employed.

Electrophilic Cyclization: This common pathway involves the activation of the alkyne's carbon-carbon triple bond by an electrophile. chim.it For instance, in the presence of an electrophilic source like iodine (I₂) or iodine monochloride (ICl), the alkyne is activated, forming an intermediate that can be attacked by an internal nucleophile. chim.it This anti-nucleophilic attack leads to the formation of a cyclic product. chim.it

Radical Cyclization: Radical-initiated pathways offer another route for the functionalization and cyclization of alkynes. These reactions often involve the generation of a radical species that adds to the alkyne. For example, a trifluoromethyl radical can add to a terminal alkyne, initiating a cascade that includes a 1,5-hydrogen atom transfer and a 5-exo-cyclization. researchgate.net Visible-light photoredox catalysis can be used to generate the necessary radical species under mild conditions. researchgate.net

Metal-Catalyzed Cyclization: Transition metals, particularly gold and platinum, are powerful catalysts for alkyne cyclization. acs.orgpku.edu.cn Gold(I) catalysts, being highly π-acidic, can activate the alkyne towards nucleophilic attack. acs.orgnih.gov Platinum catalysts, such as PtCl₂, can catalyze the cyclization of alkynes through pathways involving C-H bond activation. pku.edu.cn Density Functional Theory (DFT) calculations have been instrumental in elucidating the complex mechanisms of these metal-catalyzed reactions, revealing competing pathways that can be influenced by the substituents on the alkyne. pku.edu.cn For example, different pathways can lead to products with migrated or retained substituent positions. pku.edu.cn

Tandem Annulation Reactions: 1,3-enynes, which share structural similarities with the heptynyl chain, undergo tandem annulation reactions to form heterocyclic structures like pyridines and pyrroles. beilstein-journals.org These reactions can proceed through either a 6-endo-dig or a 5-exo-dig cyclization pathway, depending on the reaction conditions and the desired product. beilstein-journals.org

The table below summarizes some of the mechanistic pathways for alkyne functionalization.

Reaction Type Initiating Species/Catalyst Key Mechanistic Steps Resulting Structure
Electrophilic CyclizationI₂, IClElectrophilic activation of alkyne, intramolecular nucleophilic attack. chim.itHalogenated heterocycles. chim.it
Radical CyclizationRadical Initiators (e.g., from Togni's reagent)Radical addition to alkyne, hydrogen atom transfer, cyclization. researchgate.netHighly substituted cyclopentanes. researchgate.net
Gold-Catalyzed CyclizationAu(I) complexesπ-activation of alkyne, nucleophilic attack. acs.orgnih.govOxygen-containing heterocycles. nih.gov
Platinum-Catalyzed CyclizationPtCl₂Coordination to alkyne, C-H activation, migration/shift, electrocyclization. pku.edu.cnIndenes. pku.edu.cn

Insights into Dioxolane Ring-Opening Mechanisms (e.g., Acid-Catalyzed, Reductive, Single Electron Transfer (SET), Chelation-Controlled Processes)

The stability of the 1,3-dioxolane ring is not absolute, and it can be opened under various conditions, each following a distinct mechanistic pathway.

Acid-Catalyzed Ring-Opening: This is the reverse of the formation reaction and is a common method for deprotection. organic-chemistry.org The mechanism involves protonation of one of the dioxolane oxygens, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and ethylene glycol. In the presence of water, this intermediate is trapped to regenerate the original ketone.

Reductive Ring-Opening: The dioxolane ring can be opened reductively using reagents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). researchgate.net This process can exhibit regioselectivity, which is often rationalized by the formation of a chelated intermediate. researchgate.net For instance, in carbohydrate-derived dioxanes, the regioselectivity of the ring opening is influenced by the potential for bidentate chelation of the Lewis acid with adjacent hydroxyl groups. researchgate.net The choice of reducing agent, such as diisobutylaluminium hydride (DIBALH), can also influence the outcome. researchgate.net

Single Electron Transfer (SET) Mechanisms: Radical-based ring-opening can also occur. For example, the formation of an aminyl radical cation via a single electron transfer (SET) sequence can initiate a cascade that ultimately leads to the cleavage of the dioxolane ring, although this is more commonly associated with cyclization reactions involving other parts of the molecule. chim.it The generation of a dioxolanyl radical via hydrogen atom transfer (HAT) from the C-2 position is a key step in many reactions where 1,3-dioxolane is used as a formylating reagent surrogate. nsf.gov

Chelation-Controlled Processes: In molecules with appropriate functionality, chelation can play a significant role in directing the stereochemical outcome of reactions, including ring-opening. Chelation-controlled reductions of β-alkoxy ketones, for example, can lead to the highly stereoselective formation of syn-1,3-diols. nih.gov While this is not a direct ring-opening of the dioxolane itself, the principles of chelation control are relevant to understanding selectivity in complex molecules containing a dioxolane moiety. The formation of a stable chelate between a Lewis acid and oxygen atoms in the substrate can lock the conformation and direct the approach of a nucleophile or hydride reagent. researchgate.netnih.gov

The Role of Catalysis in Controlling Reaction Pathways, Regioselectivity, and Chemoselectivity

Catalysis is paramount in directing the outcome of reactions involving this compound, influencing not only the reaction rate but also the selectivity. mdpi.com

Controlling Reaction Pathways: Catalysts can steer a reaction towards a specific pathway when multiple routes are possible. mdpi.comnih.gov For example, in the cyclization of certain alkynes, a platinum catalyst can favor one pathway leading to a specific indene (B144670) isomer, while a different set of conditions might allow a competing pathway to dominate. pku.edu.cn Similarly, in multicomponent reactions, a catalyst can preferentially activate certain functional groups, dictating the sequence of bond formation and avoiding the formation of byproducts. mdpi.com The use of light in plasmonic catalysis can even switch the reaction pathway from hydrogenation to homocoupling for phenylacetylene, highlighting the transformative role of the catalyst and energy source. osti.gov

Regioselectivity: Catalysts are crucial for controlling where a reaction occurs on a molecule with multiple reactive sites. In the functionalization of the alkyne in this compound, a catalyst can direct addition to either the terminal or internal carbon of the triple bond. Gold(I)-catalyzed hydration of terminal alkynes, for instance, proceeds with complete regioselectivity. nih.gov

Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of others. In a molecule like this compound, which possesses both an alkyne and a dioxolane, a catalyst can be chosen to selectively transform one group while leaving the other intact. For example, many hydrogenation catalysts that reduce alkynes would likely leave the dioxolane acetal untouched under mild conditions. Conversely, acid-catalyzed deprotection would cleave the dioxolane without affecting the alkyne. organic-chemistry.org Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile catalyst that can mediate a variety of alkyne cyclization reactions to form diverse heterocyclic compounds. rsc.org

The following table illustrates the role of different catalysts in controlling selectivity.

Catalyst/System Role Example Transformation Selectivity Controlled
PtCl₂Pathway ControlCyclization of o-isopropyl-substituted aryl alkynes. pku.edu.cnDirects reaction towards different indene isomers. pku.edu.cn
Au(I) complexesRegioselectivityHydration of terminal alkynes. nih.govSelective formation of methyl ketones. nih.gov
BF₃·OEt₂Pathway ControlAlkyne cyclization. rsc.orgFormation of various heterocycles like dihydropyrans and quinolines. rsc.org
AgPd/ZrO₂ with lightPathway ControlPhenylacetylene reaction. osti.govSwitches from hydrogenation to homocoupling. osti.gov

Diastereoselectivity and Enantioselectivity in Syntheses Involving Chiral this compound Derivatives or Related Ketals

When a chiral center is present in the this compound scaffold, or when reactions create new stereocenters, the control of diastereoselectivity and enantioselectivity becomes a critical aspect.

Diastereoselectivity: This refers to the preferential formation of one diastereomer over another. numberanalytics.com In reactions involving a chiral derivative of this compound, the existing stereocenter can influence the stereochemical outcome of subsequent reactions at the alkyne or other parts of the molecule. This is known as substrate-controlled diastereoselection. For example, in aldol (B89426) reactions of chiral aldehydes, the existing stereocenter can direct the facial selectivity of the incoming nucleophile. msu.edu Similarly, the stereoselective formation of substituted 1,3-dioxolanes has been achieved through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile. mdpi.com The stereochemistry of the starting alkene can dictate the stereochemistry of the resulting dioxolane. mdpi.com

Enantioselectivity: This is the preferential formation of one enantiomer over another and is typically achieved using chiral catalysts or chiral auxiliaries. numberanalytics.com

Chiral Catalysts: A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer. For instance, asymmetric hydrogenation using chiral rhodium or ruthenium complexes is a powerful method for producing enantiomerically enriched products. rushim.ru In the context of our target molecule, a chiral catalyst could be used in the cyclization of the alkyne to create a new stereocenter with high enantiomeric excess. Copper(I) catalysts with chiral BOX ligands have been used for the asymmetric formal C-C bond insertion into aldehydes via diyne cyclization, which proceeds through a 1,3-dioxolane intermediate. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chiral group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, leaving the enantiomerically enriched product. Evans' oxazolidinones and Oppolzer's camphor (B46023) sultam are common examples of chiral auxiliaries. numberanalytics.com

The table below provides examples of stereoselective control.

Stereoselectivity Type Method Key Principle Example Application
DiastereoselectivitySubstrate ControlAn existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter's formation. msu.eduReaction of a chiral aldehyde with a nucleophile. msu.edu
DiastereoselectivityReagent ControlA stereospecific intermediate is generated and trapped stereoselectively. mdpi.comOxidation of alkenes with hypervalent iodine to form substituted dioxolanes. mdpi.com
EnantioselectivityChiral CatalystA chiral catalyst creates a chiral pocket that favors one reaction pathway over its mirror image. numberanalytics.comAsymmetric hydrogenation with chiral Ru-BINAP catalysts. rushim.ru
EnantioselectivityChiral AuxiliaryA temporary chiral group attached to the substrate guides the stereochemistry of the reaction. numberanalytics.comAlkylation of enolates derived from substrates bearing Evans' oxazolidinones. numberanalytics.com

Applications of 2 6 Heptynyl 1,3 Dioxolane in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Intermediate and Building Block in Total Synthesis of Complex Natural Products and Bioactive Molecules

The structural features of 2-(6-Heptynyl)-1,3-dioxolane make it a valuable building block in the multi-step synthesis of complex organic molecules. The terminal alkyne can act as a nucleophile after deprotonation, enabling the formation of new carbon-carbon bonds, a fundamental process in constructing the carbon skeleton of natural products. nih.gov This reactivity is crucial for assembling intricate molecular architectures from simpler precursors.

The dioxolane moiety functions as a protecting group for an aldehyde. wikipedia.org In a complex synthesis, it is often necessary to mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The acetal (B89532) of this compound is stable under many reaction conditions used to modify the alkyne, but can be readily removed (deprotected) using aqueous acid to reveal the aldehyde for subsequent reactions. wikipedia.org This controlled, sequential reactivity is a cornerstone of modern total synthesis.

For instance, in the synthesis of soraphen A, a complex polyketide natural product, a terminal alkyne was used as a key functional handle for building the carbon chain through acetylide addition. nih.gov Similarly, the aldehyde functionality, once deprotected, can participate in various carbon-carbon bond-forming reactions such as aldol (B89426) additions, Wittig reactions, or reductive aminations, further extending the molecular complexity. The ability to perform reactions on the alkyne end of this compound before deprotecting and reacting the aldehyde end makes it a strategic component for the convergent synthesis of larger molecules.

Design and Synthesis of Chiral Dioxolane Derivatives for Asymmetric Synthesis and Catalyst Development

Chiral dioxolanes are important motifs in many biologically active compounds and are also employed as auxiliaries in asymmetric synthesis. rsc.org The synthesis of chiral 1,3-dioxolanes can be achieved through various methods, including the catalytic asymmetric cycloaddition of aldehydes with other reagents. rsc.orgrsc.org By using a chiral diol in the formation of the dioxolane ring, or by employing a chiral catalyst during its synthesis, it is possible to produce enantiomerically pure or enriched versions of dioxolane derivatives. researchgate.net

Following this logic, chiral derivatives of this compound could be synthesized. These chiral building blocks would be highly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. For example, a chiral version of this compound could be used to introduce a stereocenter that directs the stereochemical outcome of subsequent reactions.

Furthermore, chiral dioxolane-containing ligands have been developed for use in asymmetric catalysis. capes.gov.brresearchgate.net The dioxolane backbone can provide a rigid and well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic reactions. researchgate.net The alkynyl group of a chiral this compound derivative could be functionalized to create novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for transition-metal catalysis.

Precursors for the Generation of Polyfunctionalized Organic Scaffolds

The dual functionality of this compound makes it an excellent starting material for the synthesis of polyfunctionalized organic scaffolds, which are molecular frameworks with multiple points for further diversification. The terminal alkyne can undergo a variety of transformations, including Sonogashira coupling, click chemistry (cycloadditions), and hydrofunctionalization reactions, to introduce new functional groups. ccspublishing.org.cnsioc-journal.cn

For example, the aldehyde-amine-alkyne (A³) coupling reaction is a powerful multicomponent reaction that can generate polyfunctionalized intermediates. researchgate.net While this specific compound contains a protected aldehyde, its deprotection would allow for its use in such reactions. Sequential reactions involving aminoalkynes and carbonyls are a known strategy for assembling complex nitrogen-containing heterocyclic scaffolds. mdpi.compreprints.org

The reaction of alkynyl dioxolanes can also lead to the formation of complex bicyclic acetals and other intricate heterocyclic systems, particularly through metal-catalyzed cyclization reactions. csic.es The ability to build upon the simple linear chain of this compound to create diverse and complex molecular shapes is of great interest in diversity-oriented synthesis for the discovery of new bioactive molecules.

Exploration in Material Science Contexts (e.g., as components in electrolyte compositions, pyrolysis studies of related dioxolane fuels)

In the realm of materials science, molecules containing dioxolane and alkyne functionalities have found potential applications. For instance, dioxolane itself is used as a component in electrolyte solutions for lithium-ion batteries. membranejournal.or.kr Derivatives of dioxolane and other related structures are investigated as additives to improve battery performance and stability. google.comosti.govresearchgate.net The presence of an alkynyl group in an electrolyte additive can also be relevant for the formation of stable electrode-electrolyte interfaces. While direct studies on this compound in this context are not prominent, its structural motifs are relevant to the ongoing research in energy storage materials.

Pyrolysis studies of cyclic ethers and acetals are important for understanding their thermal decomposition, which has implications for their use as fuels and for combustion chemistry in general. tandfonline.comresearchgate.netunizar.es The pyrolysis of ethers and acetals typically occurs at high temperatures, leading to the formation of smaller molecules. tandfonline.comresearchgate.net The study of how a molecule like this compound, with its additional alkyne functionality, would behave under pyrolysis conditions could provide insights into the thermal degradation pathways of more complex oxygenated and unsaturated molecules.

Additionally, alkynyl-functionalized molecules have been used in the synthesis of advanced materials like functionalized hexacenes and heptacenes for applications in organic electronics. acs.org The alkyne group provides a convenient handle for synthesis and for modifying the electronic properties of the resulting materials.

Biological Applications of Dioxolane-Containing Analogs in Chemical Biology Research (e.g., studies on enzyme inhibition mechanisms, antimicrobial activities)

The 1,3-dioxolane (B20135) ring is a common scaffold in a wide variety of biologically active compounds. researchgate.net Numerous studies have reported the synthesis of dioxolane derivatives with significant antimicrobial, antifungal, antiviral, and enzyme-inhibiting activities. researchgate.netnih.govresearchgate.net For example, compounds containing the dioxolane structure have been developed as inhibitors of heme oxygenase (HO), an enzyme implicated in various diseases. nih.govtermedia.pl Other dioxolane derivatives have been investigated as inhibitors of leukotriene biosynthesis, which is relevant to inflammatory conditions. nih.gov

Many of these bioactive dioxolanes are chiral, with one enantiomer often showing significantly higher potency than the other. nih.gov This highlights the importance of stereochemistry in the interaction between a drug molecule and its biological target.

Given the broad spectrum of biological activities associated with the dioxolane moiety, it is plausible that analogs of this compound could be designed and synthesized to probe their potential as new therapeutic agents. The long heptynyl chain could be varied in length or functionalized to optimize interactions with biological targets. The alkyne itself could serve as a reactive handle for attaching the molecule to larger biomolecules or for use in bioorthogonal chemistry applications. Studies have demonstrated that dioxolane derivatives possess antibacterial and antifungal properties, and some are effective against biofilms. dergipark.org.tr

Below is a table summarizing the minimum inhibitory concentrations (MIC) for a selection of 1,3-dioxolane derivatives against various microbes, illustrating the potential for this class of compounds in antimicrobial research.

Compound/DerivativeStaphylococcus aureus (µg/mL)Staphylococcus epidermidis (µg/mL)Enterococcus faecalis (µg/mL)Pseudomonas aeruginosa (µg/mL)Candida albicans (µg/mL)
Dioxolane Derivative Set 1 625–1250Excellent Activity625Good ActivityExcellent Activity
Dioxolane Derivative Set 2 156-1250156-1250156-1250156-1250156-1250

This table presents a range of reported MIC values for different sets of dioxolane derivatives to illustrate their general antimicrobial potential. "Excellent Activity" and "Good Activity" are qualitative descriptors from the source material. nih.govresearchgate.net

Advanced Analytical and Computational Approaches in Research of 2 6 Heptynyl 1,3 Dioxolane

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation in Complex Reaction Mixtures

The unambiguous identification of 2-(6-heptynyl)-1,3-dioxolane, particularly within a complex matrix of reactants, intermediates, and byproducts, necessitates the use of multiple spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR spectra would confirm the presence of the dioxolane ring through characteristic shifts for the O-CH-O proton and the -O-CH₂-CH₂-O- protons. The terminal alkyne proton (-C≡C-H) would appear as a distinct triplet, and the various methylene (B1212753) (-CH₂-) groups of the heptynyl chain would produce signals in the aliphatic region, with their multiplicity providing connectivity information.

¹³C NMR spectra are crucial for accounting for all carbon atoms in the molecule. chemicalbook.com Key signals would include the acetal (B89532) carbon (O-C-O), the two equivalent carbons of the ethylene (B1197577) glycol portion of the dioxolane ring, the two sp-hybridized carbons of the alkyne, and the distinct signals for each of the five sp³-hybridized carbons in the connecting chain. chemicalbook.comspectrabase.com

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and valuable fragmentation data. The electron ionization (EI) mass spectrum of this compound has been noted in metabolomics studies. biologists.com The molecular ion peak [M]⁺ would confirm the compound's mass. Characteristic fragmentation patterns for 1,3-dioxolanes often involve the loss of fragments from the side chain and the cleavage of the dioxolane ring itself, helping to confirm the identity of the functional groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present. The most telling absorptions for this compound would be:

A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

A weak absorption band around 2120 cm⁻¹ for the C≡C triple bond stretch.

A series of strong C-O stretching bands in the 1200-1000 cm⁻¹ region, characteristic of the acetal (dioxolane) group.

C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons.

These techniques, when used in concert, allow for a detailed and confident structural assignment of this compound, even when it is a minor component in a complex reaction mixture.

Table 1: Predicted Spectroscopic Data for this compound

Technique Functional Group Expected Signature/Value
¹H NMR Acetal Proton (O-CH-O)~4.8-5.0 ppm (triplet)
Dioxolane Protons (-OCH₂CH₂O-)~3.8-4.0 ppm (multiplet)
Alkynyl Proton (-C≡C-H)~1.9-2.0 ppm (triplet)
Propargylic Protons (-CH₂-C≡)~2.2 ppm (multiplet)
Aliphatic Protons (-CH₂-)~1.4-1.7 ppm (multiplets)
¹³C NMR Acetal Carbon (O-CH-O)~103-104 ppm
Dioxolane Carbons (-OCH₂CH₂O-)~65 ppm
Alkynyl Carbons (-C≡C-)~84 ppm (C-H), ~68 ppm (C-CH₂)
Aliphatic Carbons (-CH₂-)~18-38 ppm
IR Spectroscopy Terminal Alkyne Stretch (≡C-H)~3300 cm⁻¹
Alkyne Stretch (C≡C)~2120 cm⁻¹
Acetal C-O Stretch~1200-1000 cm⁻¹ (strong, multiple bands)
Mass Spectrometry Molecular Ion (C₁₀H₁₆O₂)m/z = 168.12

Utilization of Chromatographic Methods for Separation, Purification, and Purity Assessment in Multi-Step Syntheses

The synthesis of this compound involves the protection of an aldehyde and potentially other steps, which rarely proceed with 100% yield and selectivity. Consequently, chromatographic methods are essential tools for isolating the desired product from starting materials, reagents, and byproducts, as well as for assessing its final purity.

Gas Chromatography (GC): Due to the volatility of this compound, GC is an excellent method for assessing the purity of a sample and monitoring the progress of a reaction. A pure sample will exhibit a single peak at a characteristic retention time under specific conditions (e.g., column type, temperature program). The area of the peak is proportional to the amount of the compound, allowing for quantitative analysis of the reaction mixture. GC coupled with a flame ionization detector (FID) is a standard for purity assessment. Chiral GC columns have been successfully used to separate enantiomers of other substituted dioxolanes, a technique that would be applicable if a chiral version of this compound were synthesized. chrom-china.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of dioxolane-containing compounds. sielc.com

Analytical HPLC: Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), can effectively separate this compound from more polar or less polar impurities. This is used to determine the purity of the final product.

Preparative HPLC: When high purity is required, preparative HPLC can be used to isolate the target compound on a larger scale than analytical HPLC allows. sielc.com This method is particularly useful for removing impurities with very similar properties to the product that are difficult to separate by other means like distillation or flash chromatography.

Flash Column Chromatography: This is the most common preparative-scale purification technique used in a synthesis laboratory. A glass column is packed with a stationary phase, typically silica (B1680970) gel, and the crude reaction mixture is loaded onto it. A solvent or a mixture of solvents (eluent) is then passed through the column. By carefully selecting the eluent system, components of the mixture will move down the column at different rates, allowing for their separation and collection as distinct fractions. For this compound, a non-polar solvent system such as hexane/ethyl acetate (B1210297) would likely be employed to achieve effective separation.

Table 2: Chromatographic Methods for this compound

Method Primary Application Stationary Phase Example Mobile Phase/Carrier Gas Example Key Outcome
Flash Chromatography Preparative PurificationSilica GelHexane/Ethyl Acetate GradientIsolation of gram-scale quantities of the product.
Gas Chromatography (GC) Purity Assessment, Reaction MonitoringPolysiloxane (e.g., DB-5)HeliumDetermination of % purity and number of components.
Analytical HPLC High-Resolution Purity AssessmentC18-bonded SilicaAcetonitrile/Water GradientPrecise quantification of purity.
Preparative HPLC High-Purity IsolationC18-bonded SilicaAcetonitrile/Water GradientIsolation of highly pure product for further use.

Computational Chemistry Approaches for Mechanistic Insights, Transition State Analysis, and Prediction of Reactivity (e.g., Molecular Dynamics, DFT Studies)

While specific computational studies on this compound are not prominent in the literature, the application of computational chemistry to related dioxolane and alkyne systems provides a clear framework for how these methods can offer profound insights. nih.govlongdom.orgbeilstein-journals.org These in silico approaches are invaluable for understanding reaction mechanisms, predicting reactivity, and interpreting experimental observations at a molecular level.

Density Functional Theory (DFT): DFT is a quantum mechanical method that has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. chemrxiv.org For this compound, DFT could be employed to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule, providing accurate bond lengths and angles that can be compared with experimental data if available. researchgate.net

Analyze Reaction Mechanisms: In reactions involving either the dioxolane or the alkyne, DFT can be used to map the entire potential energy surface. This includes identifying the structures of transition states—the high-energy species that exist fleetingly between reactants and products. The energy of the transition state determines the activation energy of the reaction, providing a direct prediction of reaction kinetics.

Predict Reactivity: DFT can calculate various molecular properties that correlate with reactivity. For instance, mapping the Molecular Electrostatic Potential (MEP) surface highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dergipark.org.tr For this compound, the oxygen atoms of the dioxolane and the π-system of the alkyne would be identified as nucleophilic sites, while the terminal alkyne proton would be weakly acidic. This information helps predict how the molecule will interact with other reagents.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. researchgate.net These simulations are particularly useful for:

Conformational Analysis: The seven-carbon chain provides significant conformational flexibility. MD simulations can explore the different accessible conformations of the molecule in various environments (e.g., in a vacuum, in a specific solvent) and determine their relative populations. This is important as the reactivity of the alkyne end of the molecule could be influenced by its proximity to the dioxolane group in certain conformations.

Solvation Effects: By including explicit solvent molecules in the simulation box, MD can provide a detailed picture of how the solvent organizes around this compound. This can reveal specific interactions, like hydrogen bonding, that might stabilize the molecule or influence its reactivity. Studies on other complex molecules have used MD to confirm the stability of ligand-protein complexes. nih.govnih.gov

These computational tools allow researchers to probe aspects of the molecule's chemistry that are difficult or impossible to observe directly through experimentation, providing a powerful complement to laboratory work.

Table 3: Potential Computational Chemistry Applications for this compound

Method Research Question Predicted Insights Example from Related Systems
DFT What is the most stable 3D structure?Optimized geometry, bond lengths, bond angles.Calculation of optimized molecular structure for 2-methoxy-1,3-dioxolane. researchgate.net
DFT How does it react with an electrophile?Location and energy of the transition state, reaction pathway, activation energy.Analysis of reaction mechanisms for various organic transformations. chemrxiv.org
DFT (MEP) Where are the reactive sites?Identification of nucleophilic (oxygen, alkyne π-cloud) and electrophilic centers.MEP surfaces used to visualize reactive regions of spiro[benzo[b]thiophene-dioxolane] derivatives. dergipark.org.tr
MD What shapes does the molecule adopt in solution?Conformational landscape, population of different conformers, intramolecular interactions.MD simulations used to confirm the stability of docked molecular complexes. nih.govnih.gov
MD How does solvent affect its structure?Solvation shell structure, specific solvent-solute interactions (e.g., hydrogen bonding).Use of continuum solvation models in DFT and MD to account for solvent effects. chemrxiv.org

Conclusion and Future Research Perspectives for 2 6 Heptynyl 1,3 Dioxolane

Summary of Key Synthetic Achievements and Reactivity Features

The synthesis of 2-(6-heptynyl)-1,3-dioxolane is primarily achieved through the protection of a carbonyl group. The acetalization of aldehydes and ketones with ethylene (B1197577) glycol is a common and effective method for creating the 1,3-dioxolane (B20135) ring. wikipedia.orgorganic-chemistry.org This protection is crucial as it allows for selective reactions at the terminal alkyne position without interference from the aldehyde functionality. Standard procedures often utilize an acid catalyst like p-toluenesulfonic acid with the removal of water to drive the reaction to completion. organic-chemistry.org

The reactivity of this compound is dominated by its terminal alkyne. This functional group is a gateway to a wide array of chemical transformations. Alkynes are known to participate in various reactions, including:

Coupling Reactions: Metal-catalyzed coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon bonds. rsc.org

Cycloadditions: The alkyne can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to form heterocyclic structures. organic-chemistry.orgnih.gov

Semi-hydrogenation: Selective reduction of the alkyne to either a cis- or trans-alkene is a valuable transformation, with various catalytic systems available to control the stereochemical outcome. rsc.org

Activation by Frustrated Lewis Pairs (FLPs): FLPs can activate the terminal C-H bond of the alkyne, enabling unique transformations and the formation of complex organoborane compounds. researchgate.net

The dioxolane group is generally stable to nucleophiles, bases, and mild oxidizing agents, but can be readily removed (deprotected) under acidic conditions to regenerate the aldehyde. organic-chemistry.org

Identification of Remaining Challenges and Unexplored Areas in Chemical Synthesis and Transformation

Despite its utility, challenges and unexplored areas remain in the synthesis and application of this compound.

Green Synthesis: While effective, traditional acetalization methods often use catalysts and solvents that are not environmentally benign. organic-chemistry.orgresearchgate.net Developing greener synthetic routes using recyclable catalysts or solvent-free conditions remains an important goal. researchgate.net

Scalability: Laboratory-scale syntheses are well-established, but scaling up the production of this compound for potential industrial applications could present challenges in terms of reaction control and purification. researchgate.net

Asymmetric Transformations: The development of catalytic asymmetric reactions involving the alkyne moiety is an area ripe for exploration. For instance, enantioselective additions to the alkyne or subsequent transformations of a prochiral center created from the alkyne could provide access to valuable chiral building blocks.

Tandem Reactions: Designing one-pot tandem reactions that involve both the alkyne and a deprotected aldehyde could streamline synthetic pathways to more complex molecules. This would require careful selection of catalysts and reaction conditions to orchestrate the desired sequence of events.

Polymerization: While cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane have been used in radical ring-opening polymerization, the potential of alkyne-functionalized dioxolanes like this compound in polymer chemistry is largely unexplored. rsc.org

Promising Avenues for Future Research and Development of Novel Methodologies

Future research on this compound could focus on developing novel synthetic methodologies and expanding its chemical toolbox.

Advanced Catalysis: The use of novel catalytic systems, such as those based on earth-abundant metals or photoredox catalysis, could unlock new reactivity patterns for the alkyne group. nih.gov For example, low-valent early transition metals have shown promise in various alkyne transformations. nih.gov

Multicomponent Reactions: Alkynes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov Developing new MCRs that incorporate this compound would be a highly efficient strategy for generating molecular diversity.

Flow Chemistry: Implementing the synthesis and subsequent transformations of this compound in continuous flow reactors could offer improved safety, efficiency, and scalability compared to traditional batch processes.

Derivatization for Bio-conjugation: The terminal alkyne is an ideal handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Future work could focus on synthesizing derivatives of this compound that can be readily attached to biomolecules for applications in chemical biology and drug delivery.

Potential for Unconventional Applications and Interdisciplinary Research

The unique structure of this compound makes it a candidate for research at the interface of chemistry and other disciplines.

Materials Science: The rigid alkyne unit can be incorporated into polymers or organic frameworks. uky.edu Functionalization of the alkyne could be used to tune the electronic and optical properties of these materials, potentially leading to applications in organic electronics or as sensors. uky.edu

Medicinal Chemistry: The 1,3-dioxolane moiety is found in some biologically active molecules. wikipedia.orgchemicalbook.com The ability to use this compound as a scaffold to build more complex molecules could lead to the discovery of new therapeutic agents. For instance, it could be used in the synthesis of analogs of natural products or other compounds with potential activity against diseases like tuberculosis or parasitic infections. google.com.naresearchgate.net

Metabolomics: This compound has been identified in metabolomics studies, suggesting its presence in biological systems or as a metabolite of other compounds. biologists.com Further investigation into its biological role and metabolic pathways could be a fruitful area of interdisciplinary research.

Surface Modification: The alkyne can be used to anchor the molecule to surfaces through various chemical linkages. This could be exploited to create modified surfaces with specific properties, for example, to control wetting or to immobilize catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Heptynyl)-1,3-dioxolane, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acid-catalyzed cyclocondensation of 6-heptynal with ethylene glycol. A typical procedure involves using a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under Dean-Stark conditions to remove water and drive the reaction to completion . Reaction optimization may include varying temperature (70–120°C), catalyst loading (1–5 mol%), and solvent polarity (e.g., toluene vs. THF).
  • Validation : Monitor reaction progress via TLC or GC-MS. Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and heptynyl chain (δ 1.2–2.5 ppm for aliphatic protons; δ 1.9–2.1 ppm for terminal alkyne protons) .
  • IR : Detect C≡C stretching (~2100–2260 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethylene glycol moiety) .

Q. What are the key reactivity patterns of the heptynyl and dioxolane moieties in this compound?

  • Heptynyl Group :

  • Click Chemistry : The terminal alkyne can undergo Huisgen cycloaddition with azides for bioconjugation .
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) converts the alkyne to a heptane chain, altering hydrophobicity .
    • Dioxolane Ring : Acidic hydrolysis (e.g., HCl/H₂O) cleaves the ring to regenerate the carbonyl group, enabling controlled release of intermediates .

Advanced Research Questions

Q. How can reaction kinetics and byproduct formation be modeled for large-scale synthesis of this compound?

  • Kinetic Analysis : Use time-resolved FTIR or HPLC to track aldehyde consumption and dioxolane formation. Fit data to a pseudo-first-order model if excess ethylene glycol is used .
  • Byproduct Mitigation : Side products (e.g., oligomers from aldol condensation) can be minimized by maintaining low water content and optimizing catalyst activity. Computational tools (e.g., DFT) predict transition states for competing pathways .

Q. What biological activity trends are observed in structurally analogous dioxolane derivatives, and how might the heptynyl group influence bioactivity?

  • Comparative Studies : Fluorinated dioxolanes (e.g., 2-(3,4-Difluorophenyl)-1,3-dioxolane) show neuroprotective effects via σ-1 receptor modulation . The heptynyl chain may enhance membrane permeability due to increased lipophilicity (logP ~3.5 predicted via XLogP3) .
  • Screening : Use in vitro assays (e.g., cytotoxicity, enzyme inhibition) and molecular docking to evaluate interactions with biological targets .

Q. How can computational methods predict regioselectivity in derivatization reactions involving this compound?

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity with electrophiles (e.g., bromine addition to the alkyne) or dienophiles (Diels-Alder reactions). A smaller HOMO-LUMO gap (~6–7 eV) correlates with higher reactivity .
  • MD Simulations : Model solvation effects and steric hindrance from the heptynyl chain to prioritize synthetic routes .

Q. What strategies resolve contradictions in experimental data for dioxolane derivatives (e.g., conflicting bioactivity or stability reports)?

  • Case Study : For halogenated analogs (e.g., 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane), discrepancies in stability may arise from crystallinity differences or trace impurities. Use DSC/XRD for polymorph analysis and LC-MS for purity validation .
  • Meta-Analysis : Cross-reference datasets from PubChem, ECHA, and peer-reviewed studies to identify consensus trends .

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2-(6-Heptynyl)-1,3-dioxolane

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